3-Fluoro-2-methyl-5-nitrobenzoic acid
Overview
Description
3-Fluoro-2-methyl-5-nitrobenzoic acid is an aromatic compound that contains a fluorine atom, a methyl group, and a nitro group attached to a benzoic acid core
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the suzuki–miyaura coupling , a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Related compounds such as 2-fluoro-5-nitrobenzoic acid are reported to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .
Biochemical Pathways
It’s known that similar compounds participate in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (mapk) .
Result of Action
It’s known that similar compounds are used in the preparation of novel iminothiazole derivatives as cannabinoid receptor ligands .
Action Environment
The action, efficacy, and stability of 3-Fluoro-2-methyl-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, which uses similar compounds, benefits from exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-5-nitrobenzoic acid typically involves the nitration of 3-fluoro-2-methylbenzoic acid. One common method includes the use of fuming nitric acid and oleum to introduce the nitro group into the aromatic ring . The reaction conditions are carefully controlled to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using similar reagents but with optimized conditions for higher yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Boron reagents and palladium catalysts.
Major Products
Reduction: 3-Fluoro-2-methyl-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Coupling: Biaryl compounds.
Scientific Research Applications
3-Fluoro-2-methyl-5-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs and other bioactive compounds.
Material Science: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzoic acid: Similar structure but with different positions of the substituents.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains a bromine atom instead of a methyl group.
2-Fluoro-3-nitrobenzoic acid: Different position of the nitro group.
Uniqueness
3-Fluoro-2-methyl-5-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis and specific applications in research and industry.
Properties
IUPAC Name |
3-fluoro-2-methyl-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXVJNNOFZBSSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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